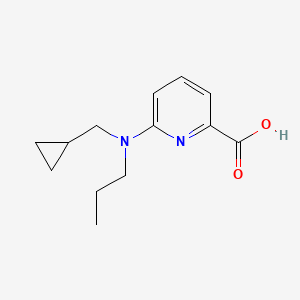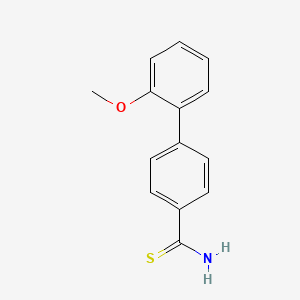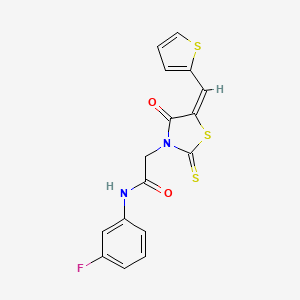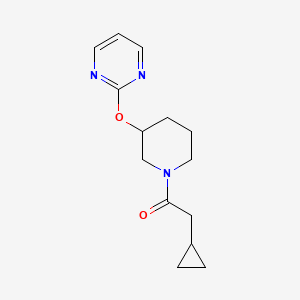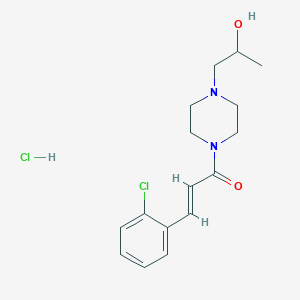
(E)-3-(2-chlorophenyl)-1-(4-(2-hydroxypropyl)piperazin-1-yl)prop-2-en-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been found in many bioactive compounds and drugs, and they often exhibit a wide range of biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives are generally solid at room temperature, and they may exhibit different properties depending on the nature of the attached groups .Scientific Research Applications
Synthesis and Characterization : A study by Marvanová et al. (2016) discusses the synthesis of new compounds similar to the requested chemical, focusing on their potential as antihypertensive agents. The study also details the process of transforming these compounds into hydrochloride salts and analyzes their structure using various spectroscopic methods (Marvanová et al., 2016).
Biological Evaluation : Research by Chen et al. (2021) involves the synthesis and biological evaluation of a compound structurally similar to the requested chemical. The study includes the determination of the compound's structure and its potential interactions, as well as an assessment of its biological activity in vitro and in vivo (Chen et al., 2021).
Antitumor Activity : Yurttaş et al. (2014) synthesized a series of derivatives involving piperazine moiety and evaluated their anticancer activities. Some compounds were identified as promising antiproliferative agents, with potential applications in cancer treatment (Yurttaş et al., 2014).
Antibacterial and Antifungal Activity : Roshan (2018) synthesized derivatives containing the piperazine structure and tested them for antibacterial and antifungal activities. Some of these compounds showed moderate activity against various bacteria and fungi (Roshan, 2018).
Antimicrobial and Anticancer Properties : Mhaske et al. (2014) synthesized derivatives of piperazine and tested them for their antimicrobial activities. These compounds showed varying degrees of effectiveness against bacteria, indicating potential applications in antimicrobial therapies (Mhaske et al., 2014).
Mechanism of Action
Future Directions
The future directions for research into this compound would likely depend on its biological activity and potential applications. Piperazine derivatives are a rich area of study due to their wide range of biological activities, and new derivatives with improved properties are continually being developed .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[4-(2-hydroxypropyl)piperazin-1-yl]prop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2.ClH/c1-13(20)12-18-8-10-19(11-9-18)16(21)7-6-14-4-2-3-5-15(14)17;/h2-7,13,20H,8-12H2,1H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMNRNQBTUFEHB-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
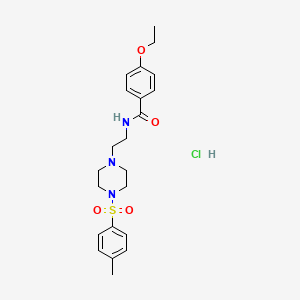
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2423424.png)
![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-fluorobenzyl)propanamide](/img/structure/B2423426.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2423427.png)

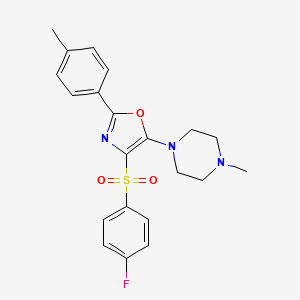

![3-ethyl-N-(4-ethylphenyl)-N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2423433.png)
